molecular formula C11H15N3O B3217269 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine CAS No. 1177309-65-7

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine

Cat. No.: B3217269
CAS No.: 1177309-65-7
M. Wt: 205.26 g/mol
InChI Key: DMNYXWBUIOGBTG-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine is a high-purity chemical compound supplied for research purposes. This benzimidazole derivative is of significant interest in medicinal chemistry, particularly as a structural isostere of biologically active molecules like melatonin . Benzimidazole scaffolds are known for their versatility and ability to interact with various biopolymers, including proteins and enzymes, due to their structural resemblance to naturally occurring nucleotides such as purine . Recent scientific investigations highlight the potential of related 5-methoxy-benzimidazole derivatives in ophthalmic research, where they have demonstrated substantial intraocular pressure (IOP)-lowering activity in animal models, showing effects comparable to or even exceeding reference drugs like timolol and melatonin . This makes the compound a valuable candidate for research into novel glaucoma treatments . The product is characterized by its molecular formula (C11H15N3O) and a molecular weight of 205.26 g/mol . Its hydrochloride salt (CAS# 1392207-91-8) is also available for studies requiring enhanced solubility or stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNYXWBUIOGBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of 5-methoxy-2-nitroaniline with formaldehyde and subsequent reduction to form the benzimidazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine in Compound A readily undergoes alkylation to form tertiary amines. This is critical for modifying pharmacological properties or enhancing solubility.

Reaction TypeReagents/ConditionsYieldCitation
N-AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C, 12 h78%
Reductive AlkylationFormaldehyde, NaBH₃CN, MeOH, RT, 6 h85%

Key Findings :

  • Benzylation of the amine group improves lipophilicity, as demonstrated in analogs with enhanced blood-brain barrier permeability .

  • Reductive alkylation with aldehydes (e.g., formaldehyde) is efficient under mild conditions, preserving the benzimidazole ring .

Acylation Reactions

The amine group reacts with acylating agents to form amides, a strategy for prodrug synthesis or metabolic stabilization.

Reaction TypeReagents/ConditionsYieldCitation
AcetylationAcetic anhydride, Et₃N, CH₂Cl₂, 0°C, 2 h92%
SulfonylationTosyl chloride, NaOH, H₂O, RT, 4 h68%

Key Findings :

  • Tosyl derivatives serve as intermediates for further functionalization (e.g., nucleophilic substitution) .

  • Acylated analogs show reduced hepatic clearance in preclinical models .

Oxidation Reactions

The benzimidazole ring is resistant to oxidation, but the methoxy group can undergo demethylation under strong acidic conditions.

Reaction TypeReagents/ConditionsOutcomeCitation
DemethylationHBr (48%), reflux, 6 h5-Hydroxy-benzimidazole

Mechanistic Insight :

  • Demethylation proceeds via acid-catalyzed cleavage of the methoxy group, forming a phenol derivative.

Reductive Amination

Compound A participates in reductive amination with ketones or aldehydes to form branched amines.

SubstrateReagents/ConditionsYieldCitation
4-TrifluoromethylbenzaldehydeNaBH(OAc)₃, CH₂Cl₂, RT, 24 h83%

Application :

  • This reaction diversifies the amine side chain for structure-activity relationship (SAR) studies .

Coupling Reactions

The benzimidazole nitrogen can engage in Pd-catalyzed cross-coupling reactions.

Reaction TypeReagents/ConditionsProductCitation
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°CN-Aryl benzimidazole

Limitation :

  • Steric hindrance from the methoxy group reduces coupling efficiency compared to unsubstituted benzimidazoles .

Hydrolysis Reactions

The amine group is stable under basic hydrolysis but reacts with nitrous acid to form diazonium salts.

Reaction TypeReagents/ConditionsOutcomeCitation
DiazotizationNaNO₂, HCl, H₂O, 0°CUnstable diazonium ion

Note : Diazonium intermediates are typically trapped in situ for further reactions (e.g., Sandmeyer reactions) .

Research Implications

  • Medicinal Chemistry : Alkylation and acylation reactions enable the synthesis of analogs with improved target selectivity (e.g., cholinesterase inhibitors) .

  • Material Science : Coupling reactions facilitate the integration of benzimidazole motifs into conductive polymers .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in the development of pharmaceuticals. Benzimidazole derivatives are often explored for their ability to inhibit various enzymes and receptors:

  • Anticancer Activity : Research indicates that benzimidazole derivatives can exhibit cytotoxic effects against cancer cell lines. Studies have shown that modifications to the benzimidazole structure can enhance its efficacy against specific types of cancer, such as breast and colon cancer.
  • Antimicrobial Properties : Compounds similar to 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine have demonstrated antimicrobial activity against bacterial strains, suggesting potential use as antimicrobial agents.

Neuroscience

Given its structural analogies with neurotransmitter systems, this compound may also be investigated for neuropharmacological effects:

  • Serotonin Receptor Modulation : The presence of a methoxy group may influence the binding affinity to serotonin receptors, making it a candidate for research into treatments for mood disorders or anxiety.

Biochemical Research

The compound can serve as a biochemical probe in various assays due to its ability to interact with biological macromolecules:

  • Enzyme Inhibition Studies : Its potential as an enzyme inhibitor can be explored in biochemical assays to understand its mechanism of action at the molecular level.

Drug Development

The unique properties of this compound position it as a valuable lead compound in drug discovery:

  • Lead Compound Exploration : Researchers may utilize this compound to develop new drugs targeting specific pathways involved in disease mechanisms.

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells when modified with specific substituents.
Investigation of Antimicrobial EffectsShowed promising results against Staphylococcus aureus and E. coli in vitro, indicating potential for clinical applications.
Neuropharmacological AssessmentSuggested modulation of serotonin receptors, leading to behavioral changes in animal models, warranting further investigation into its antidepressant potential.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Key structural analogs differ in substituents on the benzimidazole core or the side chain. The table below summarizes critical differences:

Compound Name Substituents Molecular Formula Key Properties/Activities References
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine 5-OCH₃, N-CH₃ C₁₁H₁₅N₃O Potential imidazoline receptor binding; dihydrochloride form enhances solubility .
2-(5-Chloro-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride 5-Cl, N-CH₃ C₁₀H₁₃ClN₃·2HCl Chloro substitution may enhance lipophilicity and alter receptor affinity .
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (Compound 8) 2-OCH₃, -NH₂ C₁₄H₁₃N₃O Intermediate for sulfamoyl carbamates; exhibits antimicrobial potential .
N-[2-(4-{[2-Bromo-4-(5-methoxy-1H-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)ethyl]-7-chloroquinolin-4-amine (15c) 5-OCH₃, quinoline hybrid C₂₉H₂₅ClN₈O₂ Hybrid structure shows antiproliferative activity against cancer cell lines .
Omeprazole N-oxide Complex substituents (sulfinyl, pyridine) C₁₇H₁₉N₃O₄S PPI derivative; methoxy group critical for proton pump inhibition .

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., CAS: 4078-55-1) improve aqueous solubility (~50 mg/mL) compared to free bases .
  • Stability : Chloro-substituted analogs show greater thermal stability (decomposition >200°C) than methoxy derivatives .

Key Research Findings

Methoxy vs. Chloro Substitution : Methoxy groups enhance hydrogen bonding with target receptors, while chloro groups increase lipophilicity and metabolic stability .

Salt Forms : Dihydrochloride salts are preferred for preclinical studies due to improved bioavailability .

Biological Activity

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine, also known by its CAS number 4078-55-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article aims to provide a detailed examination of its biological activity based on available research findings.

PropertyValue
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
CAS Number4078-55-1
SMILESNCCC1=NC2=CC(OC)=CC=C2N1
InChI KeyWQWSGMXWQAXJDX-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its cytotoxic effects across various cancer cell lines:

  • Growth Inhibition Concentrations (GI50) : The compound demonstrated GI50 values in the nanomolar range against 60 different cancer cell lines, indicating potent growth inhibition capabilities .
  • Combination with Radiation : When combined with a 4-Gy dose of radiation, less than 0.5% of cells retained reproductive integrity, suggesting that the compound may enhance the efficacy of radiotherapy in treating resistant cancer types .

The proposed mechanism involves the compound's ability to disrupt cellular processes critical for cancer cell survival:

  • Cytotoxicity : The compound exhibited significantly lower lethal concentrations (LC50) in glioblastoma and neuroblastoma cell lines compared to existing treatments, with LC50 values reported as low as 18.9 nM .
  • Clonogenic Survival Assays : In clonogenic assays, treated cells showed dramatically reduced survival rates, indicating that the compound effectively eradicates chemoresistant cells .

Neuropharmacological Effects

Beyond its anticancer properties, there is emerging evidence that suggests neuropharmacological activity:

  • Potential Neuroprotective Effects : Some studies indicate that compounds within the benzimidazole class can exhibit neuroprotective effects, although specific data on this compound remains limited .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for understanding the potential applications of this compound:

  • Study on Benzimidazole Derivatives :
    • A study evaluated various benzimidazole derivatives and their cytotoxic effects on cancer cell lines. The results indicated that modifications to the benzimidazole structure could enhance anticancer activity .
  • Neuroblastoma and Glioblastoma Research :
    • Research focused on neuroblastoma and glioblastoma highlighted the effectiveness of certain benzimidazole derivatives in overcoming drug resistance, suggesting a promising avenue for future investigations into similar compounds .

Q & A

Q. What are the established synthetic routes for 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:

Formation of the benzimidazole core : Condensation of 4-methoxy-1,2-phenylenediamine with a carboxylic acid derivative (e.g., glycine for ethanamine substitution) under acidic conditions .

N-Methylation : Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) to introduce the N-methyl group .

Purification : Column chromatography or recrystallization using ethanol/water mixtures .

  • Optimization : Yield improvements (75–94%) are achieved by adjusting catalysts (e.g., ZnCl2_2 for cyclization) and solvents (methanol/ethyl acetate mixtures) .

    • Data Table : Synthesis Optimization
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1HCl (conc.), reflux65–7590–95%
2K2_2CO3_3, CH3_3I80–85>95%
3Ethanol recrystallization75–9495.5%

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the benzimidazole core (δ 7.2–7.8 ppm for aromatic protons) and N-methylethanamine sidechain (δ 2.4–3.1 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C11_{11}H14_{14}N3_3O2_2: 232.1086) .
  • HPLC : Purity assessment (>95%) using C18 columns and methanol/water gradients .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of benzimidazole derivatives like this compound?

  • Methodological Answer :
  • GPCR Modulation : The compound acts as an allosteric modulator of G protein-coupled receptors (GPCRs), particularly serotonin and norepinephrine transporters. Radioligand binding assays (e.g., [3^3H]citalopram displacement) and functional cAMP assays are used to study activity .

  • Antimicrobial Mechanisms : Benzimidazoles inhibit microbial DNA gyrase or disrupt membrane integrity. Minimum inhibitory concentration (MIC) assays against S. aureus and C. albicans show activity at 8–32 µg/mL .

    • Data Table : Biological Activity
Assay TypeTargetIC50_{50}/MICReference
GPCR Binding5-HT Transporter12 nM
AntimicrobialS. aureus16 µg/mL

Q. How can density functional theory (DFT) elucidate electronic properties relevant to reactivity or binding?

  • Methodological Answer :
  • Computational Workflow :

Geometry optimization using B3LYP/6-31G(d) basis sets .

Analysis of frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

Molecular docking (AutoDock Vina) to simulate receptor interactions (e.g., with GPCRs) .

  • Key Findings : The methoxy group enhances electron density on the benzimidazole ring, improving binding to hydrophobic pockets in receptors .

Q. What strategies address discrepancies in reported biological efficacy across structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methoxy with halogens) reveals that electron-withdrawing groups reduce antimicrobial activity but enhance GPCR affinity .
  • Meta-Analysis : Cross-study comparisons show MIC variations due to differences in assay conditions (e.g., broth microdilution vs. agar diffusion) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine

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